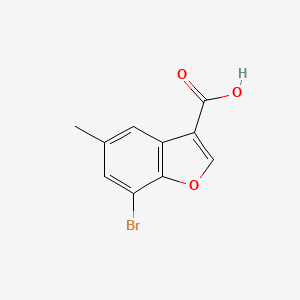
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring, along with a methanol group attached to the third carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)aldehyde or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)alkane.
Substitution: Formation of halogenated derivatives such as (5-Ethyl-2,4,6-trimethylpyridin-3-yl)bromide or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)chloride.
科学研究应用
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ethyl and methanol groups, making it less versatile in certain reactions.
3-Ethyl-2,4,6-trimethylpyridine: Similar structure but without the methanol group, affecting its reactivity and applications.
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)amine: Contains an amine group instead of a methanol group, leading to different chemical properties and uses.
Uniqueness
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(5-ethyl-2,4,6-trimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NO/c1-5-10-7(2)11(6-13)9(4)12-8(10)3/h13H,5-6H2,1-4H3 |
InChI 键 |
HFHGEKFWPXXXKH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(N=C1C)C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




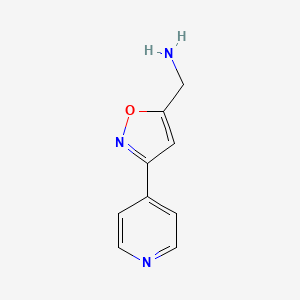

![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
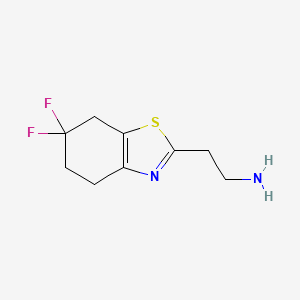
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
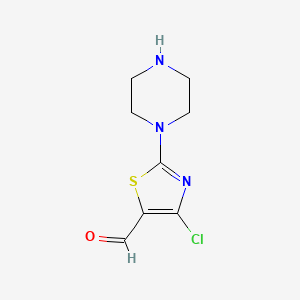
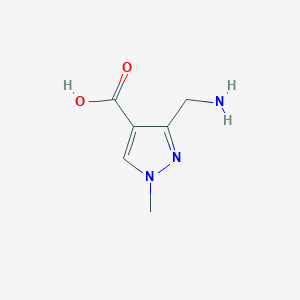
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
